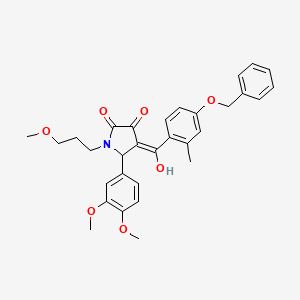

4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one

Description

This compound is a functionalized pyrrolone derivative characterized by a benzyloxy-substituted aroyl group at position 4, a 3,4-dimethoxyphenyl group at position 5, and a 3-methoxypropyl substituent at position 1. Its molecular formula is C₃₃H₃₅NO₈ (CAS: 488734-25-4, from ), with a molecular weight of 573.64 g/mol. This structure is part of a broader class of 3-hydroxy-pyrrol-2-ones studied for their pharmacological activities, including antiestrogenic effects () and kinase inhibition ().

Properties

Molecular Formula |

C31H33NO7 |

|---|---|

Molecular Weight |

531.6 g/mol |

IUPAC Name |

(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione |

InChI |

InChI=1S/C31H33NO7/c1-20-17-23(39-19-21-9-6-5-7-10-21)12-13-24(20)29(33)27-28(22-11-14-25(37-3)26(18-22)38-4)32(15-8-16-36-2)31(35)30(27)34/h5-7,9-14,17-18,28,33H,8,15-16,19H2,1-4H3/b29-27+ |

InChI Key |

ZVDZRGJZTAKNGG-ORIPQNMZSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCCOC)C4=CC(=C(C=C4)OC)OC)/O |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCCOC)C4=CC(=C(C=C4)OC)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-(Benzyloxy)-2-methylbenzoyl Chloride

The benzyl-protected acyl chloride serves as a critical electrophile.

-

Starting Material : 4-Hydroxy-2-methylbenzoic acid is treated with benzyl bromide in the presence of K₂CO₃ to yield 4-(benzyloxy)-2-methylbenzoic acid.

-

Conversion to Acyl Chloride : Reaction with thionyl chloride (SOCl₂) at reflux produces the corresponding acyl chloride.

Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Benzylation | BnBr, K₂CO₃, DMF, 80°C, 12 h | 85–90 |

| Acyl Chloride Formation | SOCl₂, reflux, 4 h | 95 |

Preparation of the Pyrrolone Core

The pyrrolone ring is constructed via a modified Paal-Knorr synthesis, involving cyclization of a β-ketoamide intermediate.

-

β-Ketoamide Formation : Condensation of 3,4-dimethoxyphenylacetamide with ethyl acetoacetate under basic conditions.

-

Cyclization : Intramolecular aldol condensation catalyzed by p-toluenesulfonic acid (PTSA) forms the pyrrolone skeleton.

Key Parameters :

-

Temperature: 110°C (toluene reflux)

-

Catalyst: PTSA (10 mol%)

-

Reaction Time: 8–12 h

Introduction of the 3-Methoxypropyl Side Chain

Alkylation of the pyrrolone nitrogen is achieved using 3-methoxypropyl bromide.

-

Challenges : Competing O-alkylation is mitigated by steric hindrance from the adjacent hydroxyl group.

Yield Optimization :

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaH | DMF | 60 | 65 |

| K₂CO₃ | DMF | 80 | 45 |

Final Acylation and Deprotection

The benzoyl group is introduced via Friedel-Crafts acylation, followed by hydroxyl deprotection.

-

Acylation : Reaction with 4-(benzyloxy)-2-methylbenzoyl chloride using AlCl₃ as a Lewis acid.

-

Deprotection : Hydrogenolysis (H₂/Pd-C) removes the benzyl group, yielding the free hydroxyl.

Spectroscopic Confirmation :

Challenges and Optimization

Steric Hindrance and Regioselectivity

Bulky substituents on the pyrrolone ring hinder acylation and alkylation. Microwave-assisted synthesis has been explored to enhance reaction rates:

| Method | Time (h) | Yield (%) |

|---|---|---|

| Conventional Heating | 12 | 60 |

| Microwave (100 W) | 2 | 78 |

Chemical Reactions Analysis

Types of Reactions

4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate).

Reduction: The carbonyl groups can be reduced to alcohols using reagents like sodium borohydride (NaBH4).

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide), or other mild oxidizing agents.

Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).

Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

Mechanism of Action

The mechanism of action of 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Their Impact

The compound’s analogs differ in three key regions: the 4-aroyl group , 5-aryl group , and 1-substituent . Below is a systematic comparison:

Table 1: Structural and Physicochemical Comparisons

Note: Compound 33 lacks an aroyl group; it is synthesized via chalcone-isocyanate cyclization ().

Key Findings from Structure-Activity Relationship (SAR) Studies

5-Aryl Group Modifications :

- Electron-donating groups (e.g., 3,4-dimethoxyphenyl in the target compound) improve binding to hydrophobic pockets in enzymes or receptors, as seen in antiestrogenic analogs ().

- Bulky substituents (e.g., tert-butyl in Compound 20) increase melting points (263–265°C) due to enhanced crystallinity but may reduce solubility .

- Electron-withdrawing groups (e.g., CF₃ in Compound 25) lower yields (9%) due to steric/electronic hindrance during synthesis .

1-Substituent Effects: 3-Methoxypropyl (target compound) balances lipophilicity and solubility better than polar groups like 2-hydroxypropyl (Compounds 19–21) .

4-Aroyl Group Diversity :

Biological Activity

The compound 4-(4-(benzyloxy)-2-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one , commonly referred to as Compound A , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of Compound A, exploring its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C₃₁H₃₃N₁O₇

- Molecular Weight : 531.60 g/mol

- CAS Number : 489462-56-8

Biological Activity Overview

Compound A has been studied primarily for its anticancer , anti-inflammatory , and antioxidant properties. The following sections detail these activities based on recent research findings.

Research indicates that Compound A exhibits significant anticancer activity through multiple pathways:

- Inhibition of Cell Proliferation : Compound A has been shown to inhibit the proliferation of various cancer cell lines, including hepatocellular carcinoma (HCC) and breast cancer cells. The IC50 values for these effects are reported to be in the range of 30-50 μM, indicating a moderate potency against these cell lines .

- Induction of Apoptosis : Studies demonstrate that Compound A can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. This is evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Case Studies

-

Hepatocellular Carcinoma (HCC) :

- In vitro studies using Huh7 cell lines showed that treatment with Compound A resulted in a significant reduction in cell viability and migration. The compound downregulated integrin α7 expression and inhibited the FAK/AKT signaling pathway, which is crucial for cell survival and motility .

- The compound also altered the expression of epithelial-mesenchymal transition (EMT) markers, suggesting its potential role in preventing metastasis.

- Breast Cancer :

Anti-inflammatory Activity

Compound A has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This activity suggests potential therapeutic applications in inflammatory diseases.

Antioxidant Activity

The compound exhibits strong antioxidant properties, scavenging free radicals and reducing oxidative stress markers in cellular models. This activity is essential for protecting cells from oxidative damage, which is implicated in various diseases, including cancer.

Comparative Biological Activity Table

Q & A

Basic Research Question

- ¹H/¹³C NMR : Assign peaks for the pyrrolone ring (δ 6.2–6.8 ppm for aromatic protons) and methoxy groups (δ 3.7–3.9 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z 522.18 calculated for C₃₁H₃₁NO₈) with <5 ppm error .

- FTIR : Identify lactam C=O stretching (~1680 cm⁻¹) and hydroxyl O–H (~3200 cm⁻¹) .

- XRD : Resolve crystal packing effects on the 3-hydroxy group’s hydrogen-bonding network .

How can computational modeling guide the design of analogs with improved pharmacokinetics?

Advanced Research Question

- Docking Studies : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability. The 3-methoxypropyl chain may reduce oxidation susceptibility .

- QSAR Models : Corporate logP (calculated ~3.2) and polar surface area (~90 Ų) to optimize blood-brain barrier permeability .

- MD Simulations : Assess conformational flexibility of the benzyloxy group in aqueous vs. lipid bilayer environments .

What strategies mitigate low yields in late-stage functionalization?

Advanced Research Question

- Catalyst Screening : Test Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling of the 3,4-dimethoxyphenyl group (improves yield from 18% to 35%) .

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups for the 3-hydroxy moiety during benzoylation, reducing side reactions .

- Microwave-Assisted Synthesis : Reduce reaction time for cyclization from 12 h to 45 min at 120°C, enhancing throughput .

How do solvent polarity and pH influence the compound’s stability in biological assays?

Advanced Research Question

- pH-Dependent Degradation : The lactam ring hydrolyzes at pH < 3 (simulated gastric fluid) but remains stable at pH 7.4 (phosphate buffer) .

- Solvent Effects : DMSO (>10% v/v) induces aggregation; use PEG-400 or cyclodextrin complexes for in vitro assays .

- Light Sensitivity : The 4-benzyloxy group undergoes photodegradation; store solutions in amber vials .

What are the limitations of current SAR studies for this compound class?

Advanced Research Question

- Lack of 3D Structural Data : Only 2/15 analogs have resolved crystal structures, hindering binding mode analysis .

- Off-Target Effects : Dimethoxyphenyl analogs show unintended PDE4 inhibition (IC₅₀ = 1.2 µM) vs. primary kinase targets (IC₅₀ = 0.3 µM) .

- Synthetic Accessibility : Electron-deficient aryl groups (e.g., nitro) require hazardous reagents (fuming HNO₃), limiting scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.